molecular formula C9H11NO3 B14773224 (3-Amino-4-methylphenoxy)acetic acid CAS No. 7400-97-7

(3-Amino-4-methylphenoxy)acetic acid

Cat. No.: B14773224
CAS No.: 7400-97-7
M. Wt: 181.19 g/mol
InChI Key: IQOQYKSPICNTCG-UHFFFAOYSA-N
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Description

(3-Amino-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenoxyacetic acid, characterized by the presence of an amino group at the 3-position and a methyl group at the 4-position of the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-methylphenoxy)acetic acid typically involves the reaction of 3-amino-4-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-4-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

(3-Amino-4-methylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to naturally occurring compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, pesticides, and dyes

Mechanism of Action

The mechanism of action of (3-Amino-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (3-Amino-4-methylphenoxy)acetic acid is unique due to the presence of both the amino and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

7400-97-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(3-amino-4-methylphenoxy)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

IQOQYKSPICNTCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)O)N

Origin of Product

United States

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